CUMYL-PIPETINACA (hydrochloride)
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Overview
Description
CUMYL-PIPETINACA (hydrochloride) is a synthetic cannabinoid that is structurally similar to known synthetic cannabinoids. It is primarily used as an analytical reference standard in research and forensic applications . The compound is known for its high purity and stability, making it a reliable substance for scientific studies.
Preparation Methods
The synthesis of CUMYL-PIPETINACA (hydrochloride) involves several steps, starting with the preparation of the core indazole structure. The synthetic route typically includes the following steps:
Formation of the Indazole Core: This involves the cyclization of appropriate precursors under controlled conditions.
Substitution Reactions: Introduction of the piperidine and phenylpropan-2-yl groups through substitution reactions.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Chemical Reactions Analysis
CUMYL-PIPETINACA (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of hydroxylated metabolites.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s activity.
The major products formed from these reactions are typically hydroxylated or dealkylated derivatives, which are often studied for their pharmacological properties.
Scientific Research Applications
CUMYL-PIPETINACA (hydrochloride) is widely used in scientific research, particularly in the following areas:
Chemistry: As an analytical reference standard, it is used in mass spectrometry and chromatography to identify and quantify synthetic cannabinoids.
Biology: Studies on its interaction with cannabinoid receptors help understand its pharmacological effects.
Medicine: Research on its potential therapeutic applications and toxicological effects.
Industry: Used in forensic toxicology to detect synthetic cannabinoids in biological samples.
Mechanism of Action
CUMYL-PIPETINACA (hydrochloride) exerts its effects by binding to cannabinoid receptors, primarily the CB1 receptor. This binding leads to the activation of intracellular signaling pathways, resulting in various physiological and psychological effects. The compound’s high affinity for the CB1 receptor makes it a potent agonist, influencing neurotransmitter release and modulating synaptic transmission .
Comparison with Similar Compounds
CUMYL-PIPETINACA (hydrochloride) is similar to other synthetic cannabinoids such as:
CUMYL-PICA: Shares a similar core structure but differs in the side chain composition.
5F-CUMYL-PICA: Contains a fluorinated side chain, which alters its pharmacological profile.
CUMYL-PEGACLONE: Another synthetic cannabinoid with a different core structure but similar pharmacological effects.
The uniqueness of CUMYL-PIPETINACA (hydrochloride) lies in its specific structural modifications, which confer distinct binding affinities and functional activities at cannabinoid receptors.
Properties
Molecular Formula |
C24H31ClN4O |
---|---|
Molecular Weight |
427.0 g/mol |
IUPAC Name |
N-(2-phenylpropan-2-yl)-1-(2-piperidin-1-ylethyl)indazole-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C24H30N4O.ClH/c1-24(2,19-11-5-3-6-12-19)25-23(29)22-20-13-7-8-14-21(20)28(26-22)18-17-27-15-9-4-10-16-27;/h3,5-8,11-14H,4,9-10,15-18H2,1-2H3,(H,25,29);1H |
InChI Key |
PKANLJGIGMRGOH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)NC(=O)C2=NN(C3=CC=CC=C32)CCN4CCCCC4.Cl |
Origin of Product |
United States |
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